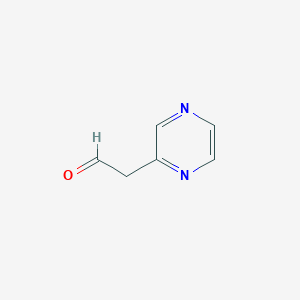

2-(Pyrazin-2-YL)acetaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O |

|---|---|

Molecular Weight |

122.12 g/mol |

IUPAC Name |

2-pyrazin-2-ylacetaldehyde |

InChI |

InChI=1S/C6H6N2O/c9-4-1-6-5-7-2-3-8-6/h2-5H,1H2 |

InChI Key |

XRQPKSMCHXAJGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyrazin 2 Yl Acetaldehyde

Direct Synthetic Routes to 2-(Pyrazin-2-yl)acetaldehyde

Direct synthetic methods offer an efficient means of accessing 2-(pyrazin-2-yl)acetaldehyde by directly introducing or forming the acetaldehyde (B116499) moiety on the pyrazine (B50134) ring.

Oxidation Pathways of 2-(Pyrazin-2-yl)ethanol (B1348537) Precursors

A primary and straightforward approach to 2-(pyrazin-2-yl)acetaldehyde involves the oxidation of the corresponding primary alcohol, 2-(pyrazin-2-yl)ethanol. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several modern oxidation methods are well-suited for this purpose, offering high yields and selectivity.

The Swern oxidation is a widely used method for the oxidation of primary alcohols to aldehydes. alfa-chemistry.comwikipedia.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered base such as triethylamine. The reaction proceeds under mild, low-temperature conditions, which helps to minimize side reactions.

Another powerful method is the Dess-Martin periodinane (DMP) oxidation . wikipedia.org The Dess-Martin periodinane is a hypervalent iodine reagent that offers the advantages of neutral pH, room temperature reaction conditions, and high chemoselectivity. wikipedia.org This makes it particularly suitable for substrates with sensitive functional groups.

| Oxidation Method | Reagents | Typical Conditions | Advantages |

| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | Low temperature (-78 °C), Anhydrous conditions | Mild conditions, high yields, avoids heavy metals. alfa-chemistry.comwikipedia.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, Neutral pH | Mild, selective, short reaction times, easy workup. wikipedia.org |

Carbonylation and Alkylation Strategies for Acetaldehyde Moiety Introduction

The direct introduction of an acetaldehyde group can also be achieved through carbonylation and alkylation reactions. Transition-metal-catalyzed carbonylation of a suitable pyrazinyl halide, such as 2-chloropyrazine, in the presence of a hydride source could potentially yield the target aldehyde.

Alkylation strategies may involve the reaction of a pyrazinyl nucleophile with a protected acetaldehyde equivalent, such as 2-bromoacetaldehyde dimethyl acetal. The resulting acetal can then be deprotected under acidic conditions to furnish 2-(pyrazin-2-yl)acetaldehyde.

Selective Cleavage Reactions Yielding the Pyrazinyl Acetaldehyde Scaffold

Certain precursors can be designed to undergo selective cleavage to unmask the acetaldehyde functionality. For instance, the ozonolysis of 2-vinylpyrazine would lead to the cleavage of the carbon-carbon double bond, directly yielding 2-(pyrazin-2-yl)acetaldehyde. Another approach involves the use of a protected acetaldehyde synthon, such as a 1,3-dithiane derivative. The 2-lithiated pyrazine can react with 1,3-dithiane-2-carboxaldehyde, and subsequent deprotection of the dithiane group using reagents like mercury(II) chloride or N-bromosuccinimide would afford the desired aldehyde. researchgate.net

Indirect Approaches via Derivatization and Functional Group Transformation

Indirect methods rely on the initial synthesis of a pyrazine derivative with a different functional group at the 2-position, which is then converted to the acetaldehyde moiety in one or more subsequent steps.

Synthesis from Pyrazine-2-carbonitrile Derivatives

Pyrazine-2-carbonitrile serves as a versatile starting material for the synthesis of 2-(pyrazin-2-yl)acetaldehyde. One established method is the Stephen aldehyde synthesis , where the nitrile is treated with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde. alfa-chemistry.com

Alternatively, the reaction of pyrazine-2-carbonitrile with a Grignard reagent, such as methylmagnesium bromide, would initially form an imine intermediate after workup. Subsequent hydrolysis of this imine would yield the corresponding ketone, 2-acetylpyrazine. This ketone can then be transformed into the desired aldehyde through various methods.

Conversion of Pyrazinyl Ketones or Esters

Existing pyrazinyl ketones or esters can be converted into 2-(pyrazin-2-yl)acetaldehyde through reduction or a series of functional group manipulations.

The reduction of a pyrazin-2-ylacetic acid ester, such as ethyl pyrazin-2-ylacetate, to the corresponding aldehyde can be achieved using sterically hindered reducing agents that prevent over-reduction to the primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, typically carried out at low temperatures. chegg.comuta.edu

| Precursor | Reagent | Reaction Type | Key Considerations |

| Ethyl pyrazin-2-ylacetate | DIBAL-H | Partial Reduction | Requires low temperature (-78 °C) to prevent over-reduction to the alcohol. chegg.comuta.edu |

| Pyrazine-2-carbonitrile | SnCl2, HCl then H2O | Stephen Reduction | Classic method for converting nitriles to aldehydes. alfa-chemistry.com |

| 2-Acetylpyrazine | 1. Hydrazine (B178648) (Wolff-Kishner) 2. Oxidation | Reduction then Oxidation | A two-step process involving initial reduction of the ketone to a methylene (B1212753) group followed by oxidation. |

In the case of 2-acetylpyrazine, a two-step sequence can be employed. First, a Wolff-Kishner reduction can be used to convert the acetyl group to an ethyl group. wikipedia.org Subsequent oxidation of the ethylpyrazine at the benzylic position would then yield the desired aldehyde.

Catalytic Strategies in 2-(Pyrazin-2-YL)acetaldehyde Synthesis

Catalytic methods offer powerful tools for the synthesis of functionalized pyrazines, providing pathways with enhanced efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a versatile strategy for forming the C-C bond between the pyrazine ring and the acetaldehyde side chain. A common precursor for these reactions is a 2-halopyrazine, such as 2-chloropyrazine.

Several established cross-coupling reactions could be hypothetically employed:

Sonogashira Coupling: A 2-halopyrazine can be coupled with a protected acetylene, such as trimethylsilylacetylene, using a palladium catalyst and a copper co-catalyst. Subsequent removal of the silyl protecting group, followed by hydration of the terminal alkyne (e.g., via mercury-catalyzed hydration or an anti-Markovnikov hydration-oxidation sequence), would yield the desired acetaldehyde.

Kumada-Corriu Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. A 2-chloropyrazine could be coupled with a suitable acetaldehyde-equivalent Grignard reagent.

Suzuki-Miyaura and Stille Couplings: These palladium-catalyzed reactions involve the coupling of a 2-halopyrazine with an organoboron or organotin reagent, respectively, that carries a protected acetaldehyde moiety. Subsequent deprotection would afford the final product.

Cobalt-Catalyzed Cross-Coupling: Arylzinc halides can be coupled with 2-chloropyrazine in the presence of a cobalt catalyst, offering an alternative to palladium-based methods.

The choice of catalyst, ligands, base, and solvent is crucial for optimizing these reactions to achieve high yields and selectivity.

Below is a table summarizing potential transition metal-catalyzed coupling strategies for the synthesis of a 2-substituted pyrazine, which could be adapted for 2-(Pyrazin-2-YL)acetaldehyde.

| Coupling Reaction | Pyrazine Substrate | Coupling Partner | Catalyst System (Example) | Resulting Linkage Type |

| Sonogashira | 2-Halopyrazine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Pyrazinyl-Alkynyl |

| Kumada-Corriu | 2-Halopyrazine | Grignard Reagent | Ni(dppp)Cl₂ | Pyrazinyl-Alkyl/Aryl |

| Suzuki-Miyaura | 2-Halopyrazine | Organoboronic Acid/Ester | Pd(PPh₃)₄ | Pyrazinyl-Aryl/Vinyl |

| Buchwald-Hartwig | 2-Halopyrazine | Amine | Pd₂(dba)₃ / Ligand | Pyrazinyl-Amino |

Note: The table provides general examples of coupling reactions on the pyrazine core. For the synthesis of 2-(Pyrazin-2-YL)acetaldehyde, the coupling partner would need to be a synthon for the acetaldehyde group.

While not extensively documented for 2-(Pyrazin-2-YL)acetaldehyde, organocatalysis presents a promising avenue for the functionalization of pyrazine derivatives with high selectivity. A potential strategy involves the α-functionalization of a 2-alkylpyrazine, such as 2-methylpyrazine (B48319). The methyl group could be activated through the formation of an enamine or a related reactive intermediate using a chiral organocatalyst. This activated species could then react with an electrophile to introduce the desired functionality, which could subsequently be converted to an aldehyde. This approach offers the potential for asymmetric synthesis, leading to chiral derivatives of 2-(Pyrazin-2-YL)acetaldehyde.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as aldehyde reductases or oxidases could be employed in the synthesis of 2-(Pyrazin-2-YL)acetaldehyde. For instance, a carboxylic acid precursor, 2-pyrazinylacetic acid, could be reduced to the corresponding aldehyde using a suitable reductase. Conversely, a primary alcohol, 2-(pyrazin-2-yl)ethanol, could be oxidized to the aldehyde using an oxidase.

A chemo-enzymatic approach could also be envisioned, where a chemical synthesis provides a precursor that is then transformed into the final product by an enzymatic step. For example, lipases have been used to catalyze the aminolysis of pyrazine esters to form pyrazinamide derivatives, demonstrating the utility of enzymes in modifying pyrazine compounds. This principle could be extended to other enzymatic transformations on pyrazine side chains.

Mechanistic Investigations of 2-(Pyrazin-2-YL)acetaldehyde Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product distribution.

Isotopic labeling is a powerful tool for tracing the pathways of atoms through a chemical reaction. In the context of pyrazine formation, particularly in complex reactions like the Maillard reaction between amino acids and sugars, isotopic labeling has been instrumental in elucidating the origins of the carbon and nitrogen atoms in the pyrazine ring.

For instance, by using ¹⁵N-labeled amino acids, researchers have been able to determine the contribution of different nitrogen sources to the pyrazine core. Similarly, ¹³C-labeled sugars have helped to map the fragmentation and recombination pathways of the carbohydrate backbone that lead to the carbon skeleton of the pyrazine and its substituents.

A hypothetical isotopic labeling study for the formation of 2-(Pyrazin-2-YL)acetaldehyde in a model Maillard reaction system could involve:

¹⁵N-labeling: Using an amino acid with a ¹⁵N-labeled α-amino group to confirm its incorporation as one of the nitrogen atoms in the pyrazine ring.

¹³C-labeling: Employing a specifically labeled glucose molecule (e.g., at the C1 or C2 position) to track which carbon atoms from the sugar form the pyrazine ring and which contribute to the acetaldehyde side chain.

By analyzing the mass spectra of the resulting 2-(Pyrazin-2-YL)acetaldehyde, the positions of the isotopic labels can be determined, providing direct evidence for the reaction mechanism.

The following table outlines the types of information that can be obtained from isotopic labeling studies in pyrazine formation.

| Isotopic Label | Labeled Precursor | Information Gained |

| ¹⁵N | Amino Acid (e.g., Glycine, Lysine) | Source and incorporation pathways of nitrogen atoms into the pyrazine ring. |

| ¹³C | Sugar (e.g., Glucose) | Carbon skeleton fragmentation patterns of the sugar and its contribution to the pyrazine ring and side chains. |

| ²H (Deuterium) | Water or other reactants | Involvement of proton transfer steps and the origin of hydrogen atoms in the final product. |

These mechanistic studies, while often focused on food chemistry, provide fundamental insights that are valuable for the targeted chemical synthesis of specific pyrazine derivatives like 2-(Pyrazin-2-YL)acetaldehyde.

Kinetic Studies and Reaction Pathway Analysis

Detailed kinetic studies specifically for the synthesis of 2-(pyrazin-2-yl)acetaldehyde are not extensively documented in publicly available research. However, insights into the reaction pathways and potential kinetics can be inferred from studies of similar pyrazine-containing molecules and related aldehyde syntheses.

A plausible synthetic route to 2-(pyrazin-2-yl)acetaldehyde could involve the oxidation of 2-(pyrazin-2-yl)ethanol. The kinetics of such an oxidation reaction would be dependent on the oxidizing agent used. For example, using a Swern oxidation or a Dess-Martin periodinane based oxidation would have distinct kinetic profiles. The rate-determining step in these oxidations is typically the formation of the key intermediate, such as an alkoxysulfonium ylide in the Swern oxidation.

Another potential pathway is the reduction of a 2-(pyrazin-2-yl)acetyl derivative, such as an ester or an acid chloride. The kinetics of these reductions, for instance using a hydride reagent like diisobutylaluminium hydride (DIBAL-H), are generally fast and require careful temperature control to prevent over-reduction to the corresponding alcohol.

The reaction pathway for the formation of a pyrazine ring itself, which would be a precursor to 2-(pyrazin-2-yl)acetaldehyde, can be complex. The condensation of α-dicarbonyl compounds with diamines is a common method for pyrazine synthesis. The kinetics of this condensation are influenced by pH and temperature, with the initial nucleophilic attack of the amine on the carbonyl group often being a critical step. Subsequent cyclization and oxidation/aromatization steps would follow, each with its own kinetic parameters.

Interactive Table: Plausible Synthetic Pathways and Potential Kinetic Factors for 2-(Pyrazin-2-YL)acetaldehyde.

| Synthetic Pathway | Precursor | Reagent(s) | Key Kinetic Factors | Potential Rate-Determining Step |

|---|---|---|---|---|

| Oxidation | 2-(Pyrazin-2-yl)ethanol | PCC, DMP, Swern Reagents | Temperature, Oxidant Concentration | Formation of the active oxidant-alcohol intermediate |

| Reduction | Pyrazin-2-ylacetic acid ester | DIBAL-H, LiAlH(OtBu)3 | Temperature, Hydride Concentration | Nucleophilic attack of the hydride |

Stereochemical Control in Chiral Auxiliary-Mediated Syntheses of Derivatives

While 2-(pyrazin-2-yl)acetaldehyde itself is achiral, its derivatives, particularly those resulting from reactions at the aldehyde functionality, can be chiral. Achieving stereochemical control in the synthesis of these derivatives is a significant aspect of modern synthetic chemistry, often accomplished through the use of chiral auxiliaries.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For derivatives of 2-(pyrazin-2-yl)acetaldehyde, a common strategy would involve an aldol (B89426) reaction, where the aldehyde reacts with an enolate. To control the stereochemistry of the newly formed chiral centers in the aldol product, a chiral auxiliary can be attached to the enolate component.

One class of effective chiral auxiliaries is the oxazolidinone auxiliaries developed by Evans. For example, an N-acyloxazolidinone can be deprotonated to form a chiral enolate. The reaction of this chiral enolate with 2-(pyrazin-2-yl)acetaldehyde would proceed through a highly organized, chelated transition state, leading to the formation of one diastereomer in preference to the other. The stereochemical outcome is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary, which directs the approach of the aldehyde.

Another approach involves the use of chiral hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). The corresponding hydrazone of 2-(pyrazin-2-yl)acetaldehyde could be deprotonated to form a chiral aza-enolate, which can then react with electrophiles. The subsequent cleavage of the hydrazone would yield the chiral product.

The diastereoselectivity of such reactions is often high, with diastereomeric excesses (d.e.) frequently exceeding 90%. The choice of chiral auxiliary, reaction conditions (temperature, solvent, and Lewis acid additives), and the nature of the reactants all play a crucial role in determining the level of stereochemical induction.

Research in the asymmetric synthesis of related heterocyclic compounds provides a strong basis for these proposed strategies. For instance, the development of chiral auxiliary platforms for the asymmetric synthesis of γ-amino acids has demonstrated the effectiveness of oxadiazinones in mediating highly diastereoselective aldol reactions illinoisstate.edu. The stereochemical information is relayed from the chiral centers of the auxiliary to the newly forming stereocenter illinoisstate.edu.

Interactive Table: Chiral Auxiliaries for Stereoselective Synthesis of 2-(Pyrazin-2-YL)acetaldehyde Derivatives.

| Chiral Auxiliary Type | Example | Key Reaction | Typical Diastereoselectivity (d.e.) | Mechanism of Control |

|---|---|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Aldol Addition | >90% | Formation of a rigid, chelated transition state |

| Chiral Hydrazones | SAMP/RAMP | Alkylation of aza-enolates | >90% | Steric directing effect of the pyrrolidine ring |

Note: The diastereoselectivities are typical values observed for these auxiliaries with various aldehydes and may vary for 2-(pyrazin-2-yl)acetaldehyde.

Reactivity and Reaction Mechanisms of 2 Pyrazin 2 Yl Acetaldehyde

Carbonyl Reactivity of the Acetaldehyde (B116499) Group

The acetaldehyde group in 2-(Pyrazin-2-YL)acetaldehyde is a primary site of chemical reactivity, susceptible to a wide array of transformations typical of aldehydes. The electron-withdrawing nature of the adjacent pyrazine (B50134) ring is anticipated to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple aliphatic aldehydes.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The partially positive carbonyl carbon of 2-(Pyrazin-2-YL)acetaldehyde serves as an electrophile, readily reacting with various nucleophiles.

Hydration: In aqueous solutions, 2-(Pyrazin-2-YL)acetaldehyde is expected to exist in equilibrium with its corresponding hydrate (B1144303), 2-(Pyrazin-2-yl)ethane-1,1-diol. This reversible reaction is typically catalyzed by either acid or base. The electron-withdrawing pyrazine ring likely shifts the equilibrium towards the hydrate form to a greater extent than is observed for acetaldehyde itself.

Alcohol Addition: In the presence of an alcohol and an acid catalyst, 2-(Pyrazin-2-YL)acetaldehyde will form a hemiacetal. Further reaction with another molecule of alcohol yields a stable acetal. This reaction is crucial for the protection of the aldehyde group during multi-step syntheses.

Amine Addition: Primary amines react with 2-(Pyrazin-2-YL)acetaldehyde to form imines (Schiff bases), while secondary amines yield enamines. These reactions are fundamental in the synthesis of various nitrogen-containing derivatives.

Cyanohydrin Formation: The addition of hydrogen cyanide to the carbonyl group, typically in the presence of a catalytic amount of base, results in the formation of a cyanohydrin, 2-hydroxy-3-(pyrazin-2-yl)propanenitrile. This reaction is a valuable method for carbon chain extension.

| Nucleophile | Product Type | General Reaction Conditions |

| Water | Hydrate (gem-diol) | Aqueous solution, acid or base catalysis |

| Alcohol (R'OH) | Hemiacetal/Acetal | Alcohol solvent, acid catalysis |

| Primary Amine (R'NH₂) | Imine (Schiff Base) | Mildly acidic conditions |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Catalytic base (e.g., KCN, NaCN) |

Condensation Reactions

The presence of α-hydrogens on the acetaldehyde moiety allows 2-(Pyrazin-2-YL)acetaldehyde to participate in a variety of condensation reactions, which are vital for forming new carbon-carbon bonds.

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, 2-(Pyrazin-2-YL)acetaldehyde can undergo self-condensation or a crossed aldol condensation with another enolizable carbonyl compound. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde.

Knoevenagel Condensation: This reaction involves the condensation of 2-(Pyrazin-2-YL)acetaldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives) in the presence of a weak base. The electron-deficient nature of the pyrazine ring can facilitate this reaction. nih.govsemanticscholar.org

Mannich Reaction: 2-(Pyrazin-2-YL)acetaldehyde can act as the active hydrogen component in the Mannich reaction, reacting with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine to yield a β-amino carbonyl compound, known as a Mannich base.

Wittig Reaction: The Wittig reaction provides a versatile method for alkene synthesis. 2-(Pyrazin-2-YL)acetaldehyde reacts with a phosphorus ylide to produce a pyrazin-2-yl substituted alkene, with the geometry of the alkene being dependent on the nature of the ylide.

Strecker Degradation: In the context of food chemistry and flavor formation, α-dicarbonyl compounds can react with amino acids in a process known as the Strecker degradation, which produces an aldehyde with one less carbon than the parent amino acid. While not a direct reaction of 2-(pyrazin-2-yl)acetaldehyde, this compound itself can be a product of the Strecker degradation of certain amino acids in the presence of pyrazine precursors. nih.gov

| Reaction Name | Reactants | Product Type |

| Aldol Condensation | Self-condensation or with another carbonyl compound | β-hydroxy aldehyde, then α,β-unsaturated aldehyde |

| Knoevenagel Condensation | Active methylene compound | α,β-unsaturated compound |

| Mannich Reaction | Formaldehyde (B43269), primary/secondary amine | β-amino carbonyl compound (Mannich base) |

| Wittig Reaction | Phosphorus ylide | Alkene |

Oxidation Reactions to Pyrazin-2-ylacetic Acid and Derivatives

The aldehyde group of 2-(Pyrazin-2-YL)acetaldehyde is readily oxidized to a carboxylic acid, yielding pyrazin-2-ylacetic acid. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like Tollens' reagent (silver oxide in ammonia) to stronger oxidants such as potassium permanganate (B83412) or chromic acid. The resulting pyrazin-2-ylacetic acid can be further converted to a range of derivatives, including esters, amides, and acid chlorides, which are valuable intermediates in medicinal and materials chemistry.

Reduction Reactions to 2-(Pyrazin-2-yl)ethanol (B1348537)

The carbonyl group of 2-(Pyrazin-2-YL)acetaldehyde can be reduced to a primary alcohol, 2-(pyrazin-2-yl)ethanol. This transformation can be achieved using various reducing agents. Catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Pd, Pt, or Ni) or treatment with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common methods for this reduction. The choice of reagent can be influenced by the presence of other functional groups in the molecule.

Acyl Anion Equivalents and Related Chemistry

The inherent electrophilicity of the carbonyl carbon in 2-(Pyrazin-2-YL)acetaldehyde can be temporarily reversed, a concept known as "umpolung." This allows the aldehyde to react as a nucleophile. A common method to achieve this is through the formation of a dithiane from the aldehyde. Deprotonation of the dithiane with a strong base generates a nucleophilic acyl anion equivalent, which can then react with various electrophiles. Subsequent hydrolysis of the dithiane regenerates the carbonyl functionality in the final product. This strategy opens up synthetic routes that are not accessible through conventional carbonyl chemistry.

Reactivity of the Pyrazine Heterocyclic Ring System

The pyrazine ring in 2-(Pyrazin-2-YL)acetaldehyde is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature significantly influences its reactivity. The pyrazine ring is generally resistant to electrophilic aromatic substitution. When such reactions do occur, they require harsh conditions and the presence of activating groups on the ring.

Electrophilic Aromatic Substitution (considering deactivation by the aldehyde group)

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it significantly less reactive towards electrophilic aromatic substitution compared to benzene (B151609). The introduction of an acetaldehyde group at the 2-position further deactivates the ring. The aldehyde group is a meta-directing deactivator in electrophilic aromatic substitution reactions on benzene rings, primarily through its electron-withdrawing inductive and resonance effects. masterorganicchemistry.comyoutube.com

In the case of 2-(pyrazin-2-yl)acetaldehyde, the powerful deactivating nature of both the pyrazine core and the aldehyde substituent renders electrophilic aromatic substitution exceptionally challenging. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are unlikely to proceed under normal conditions. For such reactions to occur, the presence of strong activating groups on the pyrazine ring would be necessary to overcome the profound deactivation.

Nucleophilic Aromatic Substitution (especially with halogenated pyrazine precursors)

Nucleophilic aromatic substitution (SNAr) is a more favorable reaction for electron-deficient aromatic systems like pyrazine. Halogenated pyrazines, in particular, serve as versatile precursors for the introduction of various functional groups. The synthesis of 2-(pyrazin-2-yl)acetaldehyde can be envisioned through the reaction of a 2-halopyrazine with a suitable acetaldehyde synthon.

The general mechanism for SNAr on a 2-halopyrazine involves the attack of a nucleophile at the carbon atom bearing the halogen. This results in the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, including the nitrogen atoms, which helps to stabilize the intermediate. Subsequent departure of the halide ion restores the aromaticity of the ring, yielding the substituted product. The reactivity of the halopyrazine towards nucleophilic attack is influenced by the nature of the halogen, with the order of reactivity generally being F > Cl > Br > I.

N-Oxidation and N-Alkylation of Pyrazine Nitrogen Atoms

The lone pairs of electrons on the nitrogen atoms of the pyrazine ring allow for reactions with electrophiles, leading to N-oxidation and N-alkylation.

N-Oxidation: The nitrogen atoms of pyrazine can be oxidized to form pyrazine N-oxides. nih.gov This transformation can alter the reactivity of the pyrazine ring, making it more susceptible to both electrophilic and nucleophilic attack. The presence of the electron-withdrawing acetaldehyde group would be expected to decrease the nucleophilicity of the nitrogen atoms, making N-oxidation more difficult compared to unsubstituted pyrazine. However, with potent oxidizing agents, the formation of N-oxides is still conceivable. The resulting N-oxides can then undergo rearrangement reactions. acs.org

N-Alkylation: The pyrazine nitrogens can also be alkylated by reaction with alkyl halides or other alkylating agents. Similar to N-oxidation, the electron-withdrawing nature of the acetaldehyde substituent would reduce the basicity and nucleophilicity of the nitrogen atoms, thus requiring more forcing conditions for N-alkylation to occur. The reaction of pyrazines with aldehydes in the presence of a reducing agent can lead to N-alkylation, though this is more commonly a method for C-alkylation of the ring. researchgate.net

Metalation Reactions and Formation of Organometallic Species

The deprotonation of a C-H bond on the pyrazine ring to form an organometallic species, typically an organolithium compound, is a powerful strategy for the functionalization of pyrazines. This can be achieved through directed ortho-metalation, where a substituent directs the deprotonation to an adjacent position.

While the acetaldehyde group itself is not a typical directing group for ortho-lithiation, the protons on the pyrazine ring are acidic enough to be removed by strong bases like lithium diisopropylamide (LDA) or n-butyllithium. The resulting pyrazinyllithium species can then react with a variety of electrophiles to introduce new substituents onto the ring. The regioselectivity of the lithiation would be influenced by the electronic effects of the acetaldehyde group. It is also possible that the acidic protons of the methylene group in the acetaldehyde side chain could be deprotonated under strongly basic conditions, leading to the formation of an enolate.

Interplay between Pyrazine Ring and Acetaldehyde Reactivity

The proximity of the pyrazine ring and the acetaldehyde moiety allows for a range of reactions that involve both functional groups.

Intramolecular Cyclization Reactions Involving Both Moieties

The structure of 2-(pyrazin-2-yl)acetaldehyde is conducive to intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. One notable example of such a transformation is the Pomeranz-Fritsch reaction, which is used for the synthesis of isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetal. wikipedia.orgthermofisher.com A similar acid-catalyzed cyclization could potentially occur with 2-(pyrazin-2-yl)acetaldehyde or its derivatives, where the pyrazine ring acts as the aromatic component, leading to the formation of pyrido[2,3-b]pyrazine (B189457) derivatives.

Furthermore, condensation of the aldehyde group with a suitable amine, followed by intramolecular cyclization, is a common strategy for the synthesis of fused N-heterocycles. For instance, reaction with a diamine could lead to the formation of a pteridine (B1203161) ring system. researchgate.netijfmr.com

Rearrangement Reactions Facilitated by the Pyrazinyl Acetaldehyde Structure

Rearrangement reactions involving the pyrazinyl acetaldehyde structure could be initiated by various stimuli. For example, the corresponding pyrazine N-oxide could undergo rearrangement upon treatment with acetic anhydride, a reaction analogous to the Boekelheide rearrangement in pyridine (B92270) N-oxides. chemtube3d.com This could potentially lead to the formation of a hydroxymethyl group on the side chain or the introduction of an acetoxy group.

The table below summarizes the key reactions of 2-(pyrazin-2-yl)acetaldehyde discussed in this article.

| Reaction Type | Reagents and Conditions | Expected Product(s) |

| Electrophilic Aromatic Substitution | Strong electrophiles and harsh conditions | Generally unreactive |

| Nucleophilic Aromatic Substitution (on precursor) | 2-Halopyrazine + acetaldehyde synthon | 2-(Pyrazin-2-yl)acetaldehyde |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | 2-(Pyrazin-2-yl)acetaldehyde N-oxide |

| N-Alkylation | Alkyl halides under forcing conditions | N-Alkyl-2-(pyrazin-2-yl)acetaldehydium salt |

| Metalation (Lithiation) | Strong base (e.g., LDA) followed by electrophile | Substituted 2-(pyrazin-2-yl)acetaldehyde |

| Intramolecular Cyclization (Pomeranz-Fritsch type) | Acid catalysis | Pyrido[2,3-b]pyrazine derivatives |

| Intramolecular Cyclization (Pteridine synthesis) | Condensation with a diamine | Pteridine derivatives |

| Rearrangement (of N-oxide) | Acetic anhydride | Functionalized side chain |

Reaction Kinetics and Thermodynamics of 2-(Pyrazin-2-YL)acetaldehyde Transformations

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific experimental or theoretical data concerning the reaction kinetics and thermodynamics of transformations involving 2-(pyrazin-2-yl)acetaldehyde. While research exists on the reactivity of the parent pyrazine molecule and the more common acetaldehyde, specific studies detailing the kinetic parameters—such as reaction rates, rate constants, and activation energies—for reactions of 2-(pyrazin-2-yl)acetaldehyde are not presently available.

Similarly, there is a lack of published thermodynamic data for the transformations of this compound. Information regarding key parameters like the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of its reactions has not been documented. This gap in the scientific record means that a quantitative analysis of the energetic favorability and spontaneity of reactions involving 2-(pyrazin-2-yl)acetaldehyde cannot be provided at this time.

The study of reaction kinetics and thermodynamics is fundamental to understanding the behavior of a chemical compound, predicting its reaction pathways, and optimizing conditions for synthesis or degradation. The absence of such data for 2-(pyrazin-2-yl)acetaldehyde highlights an area for potential future research. Investigations into its reactivity would contribute valuable information to the broader understanding of pyrazine derivatives, which are of interest in fields such as flavor chemistry and materials science.

Future research efforts could focus on:

Kinetic Studies: Experimental determination of reaction orders, rate constants, and the influence of temperature on the reaction rates for key transformations of 2-(pyrazin-2-yl)acetaldehyde. This could involve techniques such as spectroscopy to monitor the concentration of reactants and products over time.

Thermodynamic Analysis: Calorimetric measurements to determine the enthalpy changes associated with its reactions. Such data would allow for the calculation of other thermodynamic properties and provide insight into the stability of the compound and its reaction products.

Computational Chemistry: Theoretical modeling to predict the transition states, activation energies, and thermodynamic properties of reactions involving 2-(pyrazin-2-yl)acetaldehyde. These computational studies could complement experimental findings and provide a deeper understanding of the reaction mechanisms at a molecular level.

Until such studies are conducted and published, a detailed discussion, including data tables and specific research findings on the reaction kinetics and thermodynamics of 2-(pyrazin-2-yl)acetaldehyde transformations, remains beyond the scope of the current scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pyrazin 2 Yl Acetaldehyde and Its Research Relevant Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(Pyrazin-2-YL)acetaldehyde. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved, offering insights into the electronic environment of the nuclei and the connectivity of the atoms.

The ¹H NMR spectrum of 2-(Pyrazin-2-YL)acetaldehyde is characterized by distinct signals corresponding to the protons of the pyrazine (B50134) ring and the acetaldehyde (B116499) side chain. The pyrazine ring protons typically appear in the aromatic region (δ 8.0-9.0 ppm) and exhibit characteristic splitting patterns due to spin-spin coupling. The aldehyde proton is highly deshielded and appears as a singlet or a triplet (if coupled to the adjacent methylene (B1212753) protons) in the downfield region of the spectrum (δ 9.0-10.0 ppm). The methylene protons of the acetaldehyde group are observed further upfield and their multiplicity depends on the coupling with the aldehyde proton.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic chemical shift in the downfield region (δ 190-200 ppm). The carbons of the pyrazine ring resonate in the aromatic region (δ 140-160 ppm), while the methylene carbon of the side chain appears at a higher field.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-(Pyrazin-2-YL)acetaldehyde

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aldehydic | 9.8 - 10.0 | t | ~2.5 |

| H-3 | 8.6 - 8.8 | d | ~1.5 |

| H-5 | 8.5 - 8.7 | d | ~2.5 |

| H-6 | 8.4 - 8.6 | dd | ~2.5, 1.5 |

| -CH₂- | 3.8 - 4.0 | d | ~2.5 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2-(Pyrazin-2-YL)acetaldehyde

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| C-2 | 150 - 155 |

| C-3 | 145 - 150 |

| C-5 | 143 - 148 |

| C-6 | 142 - 147 |

| -CH₂- | 45 - 55 |

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2-(Pyrazin-2-YL)acetaldehyde, COSY spectra would show correlations between the coupled protons on the pyrazine ring (H-5 and H-6) and between the methylene protons and the aldehydic proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the signal for the methylene protons will correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connectivity between the pyrazine ring and the acetaldehyde side chain. For example, correlations would be expected between the methylene protons and the C-2 and C-3 carbons of the pyrazine ring, as well as the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, which can help in determining the preferred conformation of the molecule. For 2-(Pyrazin-2-YL)acetaldehyde, NOESY could reveal through-space interactions between the side chain protons and the protons on the pyrazine ring.

The acetaldehyde side chain of 2-(Pyrazin-2-YL)acetaldehyde can exhibit conformational flexibility due to rotation around the C-C single bond. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide insights into the rotational barriers and the relative populations of different conformers. At low temperatures, the rotation may be slow enough on the NMR timescale to observe separate signals for each conformer, while at higher temperatures, these signals would coalesce into a time-averaged signal. This type of analysis can reveal the most stable conformation of the side chain relative to the pyrazine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

The IR and Raman spectra of 2-(Pyrazin-2-YL)acetaldehyde are dominated by the characteristic vibrations of the aldehyde and pyrazine functional groups.

Aldehyde Group: The most prominent feature of the aldehyde group is the strong C=O stretching vibration, which typically appears in the region of 1720-1740 cm⁻¹ in the IR spectrum. The aldehydic C-H bond also gives rise to characteristic stretching vibrations, often seen as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Pyrazine Moiety: The pyrazine ring exhibits a series of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, C=N and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane C-H bending vibrations at lower frequencies.

Interactive Data Table: Predicted Characteristic IR and Raman Bands for 2-(Pyrazin-2-YL)acetaldehyde

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aldehydic C-H Stretch | ~2820, ~2720 | Weak | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| C=O Stretch | 1720 - 1740 | Strong | Medium |

| Pyrazine Ring C=N/C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| -CH₂- Scissoring | ~1450 | Medium | Weak |

| In-plane Aromatic C-H Bend | 1000 - 1300 | Medium | Medium |

| Out-of-plane Aromatic C-H Bend | 700 - 900 | Strong | Weak |

Note: The wavenumbers and intensities in this table are estimations based on general group frequencies and data from similar compounds.

In the solid state or in concentrated solutions, 2-(Pyrazin-2-YL)acetaldehyde can participate in intermolecular interactions, such as hydrogen bonding. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the aldehydic C-H group can, in some cases, act as a weak hydrogen bond donor. These interactions would lead to shifts in the vibrational frequencies of the involved groups. For example, the C=O stretching frequency may shift to a lower wavenumber upon hydrogen bond formation. Analysis of these shifts in the IR and Raman spectra can provide evidence for and information about the strength of these intermolecular forces.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the precise determination of the elemental composition of 2-(Pyrazin-2-YL)acetaldehyde and its derivatives. By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the confident assignment of a unique molecular formula to an observed mass-to-charge ratio (m/z) nih.gov. This level of precision is crucial for distinguishing between isomers and compounds with very similar nominal masses, a common challenge in the analysis of complex organic molecules.

The capabilities of modern HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers, enable the resolution of isotopic patterns, further confirming the elemental composition of the analyte nih.govnih.gov. This high resolving power is also instrumental in identifying and characterizing impurities or degradation products that may be present in a sample.

Beyond molecular formula confirmation, HRMS coupled with fragmentation techniques provides a wealth of structural information. By subjecting the protonated or deprotonated molecular ions of 2-(Pyrazin-2-YL)acetaldehyde and its derivatives to controlled dissociation, characteristic fragment ions are generated. The analysis of these fragmentation patterns can elucidate the connectivity of atoms within the molecule.

For pyrazine-containing compounds, common fragmentation pathways often involve cleavages of the bonds adjacent to the pyrazine ring and within the acetaldehyde moiety. The pyrazine ring itself can also undergo characteristic ring-opening and fragmentation processes researchgate.net. For instance, under electron ionization, pyrazine can exhibit fragmentation leading to the loss of HCN or C2H2. While specific fragmentation data for 2-(Pyrazin-2-YL)acetaldehyde is not extensively detailed in the provided search results, general principles of mass spectral fragmentation of pyrazine derivatives can be applied to predict its behavior researchgate.netresearchgate.net. The α-cleavage of the bond between the carbonyl carbon and the adjacent methylene group is a probable fragmentation pathway for the acetaldehyde side chain.

For more complex derivatives of 2-(Pyrazin-2-YL)acetaldehyde, tandem mass spectrometry (MS/MS) is a powerful tool for detailed structural elucidation nih.govresearchgate.net. In an MS/MS experiment, a specific precursor ion of interest is isolated and then subjected to fragmentation. The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the selected precursor ion.

This technique is particularly valuable for identifying and locating modifications on the core 2-(Pyrazin-2-YL)acetaldehyde structure. For example, if a derivative contains additional functional groups, MS/MS can help determine their position on the pyrazine ring or the acetaldehyde side chain. The fragmentation patterns can reveal the loss of neutral molecules corresponding to these functional groups, providing strong evidence for their presence and location nih.gov. The development of derivatization strategies, such as reaction with p-tolualdehyde or 2,4-dinitrophenylhydrazine (DNPH), can enhance the sensitivity and provide more informative fragmentation in LC-MS/MS analysis of aldehydes nih.govresearchgate.netnih.gov.

X-ray Crystallography of 2-(Pyrazin-2-YL)acetaldehyde Cocrystals and Solid-State Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. For 2-(Pyrazin-2-YL)acetaldehyde and its derivatives, this technique can provide precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure researchgate.net. The formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, can be a valuable strategy to obtain single crystals suitable for X-ray diffraction analysis, especially for compounds that are liquids or difficult to crystallize on their own mdpi.comresearchgate.net.

In cases where chiral derivatives of 2-(Pyrazin-2-YL)acetaldehyde are synthesized, X-ray crystallography is a powerful tool for determining both the relative and absolute stereochemistry of the chiral centers. By analyzing the diffraction pattern of a single crystal, the spatial arrangement of all atoms in the molecule can be determined, unequivocally establishing the configuration (R or S) of each stereocenter. This is particularly crucial in pharmaceutical and biological research, where the stereochemistry of a molecule often dictates its biological activity.

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing provides valuable insights into the non-covalent interactions that govern the solid-state structure, such as hydrogen bonds, π-π stacking, and van der Waals forces nih.govresearchgate.netnih.gov. For pyrazine-containing compounds, the nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking interactions nih.govresearchgate.netmdpi.com. Understanding these supramolecular interactions is important for predicting and controlling the physical properties of the solid material, such as melting point, solubility, and stability. Studies on pyrazine-based compounds have highlighted the significant role of hydrogen bonding in their supramolecular architectures nih.govnih.gov.

Computational and Theoretical Investigations of 2 Pyrazin 2 Yl Acetaldehyde

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural properties of molecules. For pyrazine (B50134) derivatives, these methods offer a detailed picture of their behavior at the atomic level.

The electronic character of pyrazine-containing compounds is pivotal to their reactivity. The distribution of electrons and the nature of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of their chemical behavior.

DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), have been employed to study related molecules like acetylpyrazine (B1664038) N(4)-butylthiosemicarbazone. scienceopen.comresearchgate.net For such compounds, the HOMO is typically localized on the pyrazine ring and the adjacent atoms of the substituent, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is also generally distributed across the pyrazine ring system, highlighting its role as an electron acceptor in chemical reactions.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity. scienceopen.com For pyrazine derivatives, this gap is influenced by the nature of the substituents on the ring. While specific values for 2-(pyrazin-2-yl)acetaldehyde are not available, analogous pyrazine systems exhibit HOMO-LUMO gaps that are predictive of their reactivity profiles.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Pyrazine Derivative (Calculated via DFT/B3LYP)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is representative and based on typical values for substituted pyrazines; it is not derived from direct calculations on 2-(pyrazin-2-yl)acetaldehyde.

Charge distribution analysis reveals the partial charges on each atom within the molecule, offering clues to its electrostatic potential and intermolecular interactions. The nitrogen atoms in the pyrazine ring are electronegative centers, bearing partial negative charges, which makes them potential sites for hydrogen bonding and coordination. The carbon atoms of the ring and the substituent will have varying partial charges depending on their bonding environment.

The three-dimensional structure of 2-(pyrazin-2-yl)acetaldehyde is crucial for its interactions with other molecules. Geometrical optimization using DFT methods allows for the determination of the most stable (lowest energy) conformation. For a molecule with a flexible side chain like 2-(pyrazin-2-yl)acetaldehyde, multiple conformers may exist due to rotation around the single bonds.

Computational studies on similar molecules, such as alkylpyrazines, have utilized DFT at the B3LYP/6-31+G(d,p) level to fully optimize molecular structures and confirm them as true energy minima through vibrational frequency calculations (the absence of imaginary frequencies). d-nb.infobohrium.com For 2-(pyrazin-2-yl)acetaldehyde, the key conformational flexibility would arise from the rotation around the C-C bond connecting the acetaldehyde (B116499) moiety to the pyrazine ring.

Table 2: Hypothetical Geometrical Parameters for the Optimized Structure of 2-(Pyrazin-2-YL)acetaldehyde

| Parameter | Value |

|---|---|

| C-C (ring-side chain) bond length | ~1.48 Å |

| C=O bond length | ~1.21 Å |

Note: These values are estimations based on standard bond lengths and theoretical studies on related heterocyclic aldehydes.

The pyrazine ring is an aromatic heterocycle, and its degree of aromaticity influences its stability and reactivity. britannica.com Aromaticity can be quantified computationally using methods such as Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values indicating aromatic character.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry provides a powerful means to explore the mechanisms of chemical reactions, including identifying intermediates, transition states, and the energy changes that occur along a reaction pathway.

For reactions involving 2-(pyrazin-2-yl)acetaldehyde, such as its formation or subsequent transformations, theoretical modeling can elucidate the step-by-step mechanism. A study on the formation of pyrazinyl bis-azomethines from pyrazine-2-carbaldehyde (B1279537) and hydrazine (B178648) utilized DFT (M06-2X functional) to investigate the reaction sequence. nih.gov This type of study involves locating the transition state for each elementary step and calculating the corresponding activation energy.

Table 3: Illustrative Reaction Energy Data for a Hypothetical Reaction Step

| Parameter | Energy (kcal/mol) |

|---|---|

| Energy of Reactants | 0.0 |

| Energy of Transition State | +15.0 |

| Energy of Products | -5.0 |

| Activation Energy (Ea) | 15.0 |

| Reaction Energy (ΔEr) | -5.0 |

Note: This is a generic example to illustrate the concepts of activation energy and reaction energy.

Chemical reactions are often carried out in a solvent, which can have a significant impact on reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for the effects of a solvent. wikipedia.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules.

The PCM method calculates the free energy of solvation, which can be added to the gas-phase energies of reactants, transition states, and products to obtain a more realistic picture of the reaction in solution. nih.gov This can lead to changes in the calculated activation energies and reaction energies, as the solvent may stabilize certain species more than others. For a polar molecule like 2-(pyrazin-2-yl)acetaldehyde, interactions with a polar solvent would be significant, and the use of a continuum model would be essential for accurate predictions of its reactivity in solution.

Catalytic Mechanisms and Catalyst-Substrate Interactions

While specific catalytic mechanisms involving 2-(pyrazin-2-yl)acetaldehyde as a substrate or catalyst are not widely reported, computational studies on the synthesis of pyrazine derivatives offer valuable insights into plausible catalytic cycles and interactions. For instance, the synthesis of substituted pyrazines often involves metal-catalyzed reactions, and understanding these mechanisms can shed light on how the pyrazine moiety of 2-(pyrazin-2-yl)acetaldehyde might interact with a catalyst.

One relevant example is the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines from 2-aminopyrazine (B29847), an aryl aldehyde, and tert-butyl isocyanide. A plausible mechanism, supported by computational and experimental evidence, involves several key steps where the pyrazine nitrogen plays a crucial role. nih.gov

Plausible Catalytic Cycle Steps:

Imine Formation: The reaction initiates with the condensation of 2-aminopyrazine and an aryl aldehyde to form an imine intermediate. The nitrogen atoms of the pyrazine ring influence the reactivity of the amino group.

Lewis Acid Activation: The iodine catalyst acts as a Lewis acid, activating the imine for nucleophilic attack by tert-butyl isocyanide. nih.gov

Cycloaddition: A [4+1] cycloaddition reaction occurs, leading to the formation of the imidazo[1,2-a]pyrazine (B1224502) core. nih.gov

The interaction between the pyrazine substrate and the catalyst is critical. The lone pair of electrons on the pyrazine nitrogen can coordinate with the Lewis acidic catalyst, thereby influencing the electronic properties of the entire molecule and facilitating the reaction.

| Step | Description | Role of Pyrazine Moiety | Catalyst Interaction |

| 1 | Imine Formation | The electron-withdrawing nature of the pyrazine ring can affect the nucleophilicity of the amino group. | Catalyst not directly involved in this initial step. |

| 2 | Lewis Acid Activation | The pyrazine nitrogen can interact with the Lewis acid, modulating the electrophilicity of the imine carbon. | Iodine coordinates with the imine, making it more susceptible to nucleophilic attack. |

| 3 | Cycloaddition | The aromatic system of the pyrazine ring is integral to the final stabilized heterocyclic product. | The catalyst is regenerated after facilitating the cyclization. |

This table is a generalized representation based on known mechanisms for pyrazine derivatives.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules or biological macromolecules. For 2-(pyrazin-2-yl)acetaldehyde, MD simulations could reveal important information about its conformational flexibility, solvation, and potential binding modes to a target protein.

MD simulations on pyrazine-based compounds have been employed to understand their interactions with protein targets. researchgate.netnih.gov These studies have shown that the pyrazine ring can participate in various non-covalent interactions, including:

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. nih.gov

π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with aromatic amino acid residues in a protein binding site. researchgate.net

Hydrophobic Interactions: The carbon backbone of the pyrazine ring and its substituents can form hydrophobic interactions.

A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) has revealed that hydrogen bonding to a pyrazine nitrogen atom is a very common interaction. nih.gov For 2-(pyrazin-2-yl)acetaldehyde, the aldehyde group would also be a key site for interactions, capable of forming hydrogen bonds.

MD simulations could be used to generate a dynamic model of 2-(pyrazin-2-yl)acetaldehyde in a solvent, providing data on parameters such as the radial distribution function of solvent molecules around the solute, and the conformational landscape of the molecule.

| Interaction Type | Potential Role for 2-(Pyrazin-2-YL)acetaldehyde |

| Hydrogen Bonding | The two pyrazine nitrogens and the aldehyde oxygen can act as hydrogen bond acceptors. |

| π-π Stacking | The pyrazine ring can interact with other aromatic systems. |

| Dipole-Dipole Interactions | The polar aldehyde group and the pyrazine ring contribute to a molecular dipole moment, leading to dipole-dipole interactions. |

| Hydrophobic Interactions | The nonpolar regions of the molecule can participate in hydrophobic interactions. |

This table outlines the potential intermolecular interactions of 2-(Pyrazin-2-YL)acetaldehyde based on general principles and studies of related molecules.

Quantitative Structure-Property Relationship (QSPR) Studies (theoretical aspects of reactivity, selectivity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These studies are instrumental in understanding the theoretical aspects of reactivity and selectivity. For pyrazine derivatives, QSAR and QSPR models have been developed to predict various activities, including antiproliferative and herbicidal effects. nih.govresearchgate.net

These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

Commonly Used Molecular Descriptors in QSAR/QSPR Studies of Pyrazine Derivatives:

Electronic Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the electron-donating and electron-accepting abilities of a molecule, respectively, and are crucial for predicting reactivity.

Dipole Moment: This describes the polarity of the molecule, which influences its interactions with other polar molecules.

Partial Atomic Charges: The charges on individual atoms can indicate sites of nucleophilic or electrophilic attack.

Steric Descriptors:

Molecular Volume and Surface Area: These descriptors relate to the size and shape of the molecule, which can be important for fitting into a catalyst's active site or a protein's binding pocket.

Hydrophobic Descriptors:

LogP (Partition Coefficient): This measures the hydrophobicity of a molecule, which is critical for its transport and distribution in biological systems.

A study on the herbicidal activity of pyrazinecarboxamide derivatives used methods like Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN) to build predictive QSAR models. researchgate.net Density Functional Theory (DFT) calculations were used to obtain the molecular descriptors. researchgate.net

| Descriptor | Property Predicted | Relevance to Reactivity/Selectivity |

| LUMO Energy | Electron affinity | A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, indicating a more reactive electrophile. |

| HOMO-LUMO Gap | Chemical reactivity | A smaller gap generally implies higher reactivity. |

| Dipole Moment | Polarity and solubility | Influences the interaction with polar catalysts and solvents, affecting reaction rates and selectivity. |

| Molecular Surface Area | Steric effects | Can determine whether a molecule can access a sterically hindered active site, thus affecting selectivity. |

This table presents a selection of molecular descriptors and their relevance in QSPR studies, based on research on pyrazine derivatives. nih.govresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. consensus.appresearchgate.net These predictions can be correlated with experimental data to confirm the structure of a compound or to interpret complex spectra.

For 2-(pyrazin-2-yl)acetaldehyde, DFT and time-dependent DFT (TD-DFT) would be the methods of choice for predicting its spectroscopic properties.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. github.io By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predicted spectra can then be compared to experimental spectra to aid in structure elucidation and assignment of signals. For pyrazine derivatives, the chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the nature of the substituents. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks in an IR spectrum. The calculated IR spectrum can be used to identify the characteristic vibrational modes of the functional groups present in 2-(pyrazin-2-yl)acetaldehyde, such as the C=O stretch of the aldehyde and the C-H and C=N vibrations of the pyrazine ring.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. consensus.appresearchgate.net For pyrazine and its derivatives, the UV-Vis spectra are characterized by n→π* and π→π* transitions. The position and intensity of these bands are sensitive to substitution on the pyrazine ring and the solvent environment.

| Spectroscopic Technique | Predicted Property | Computational Method | Information Gained for 2-(Pyrazin-2-YL)acetaldehyde |

| NMR | Chemical Shifts (1H, 13C) | DFT (e.g., GIAO method) | Structural confirmation, assignment of protons and carbons in the pyrazine ring and acetaldehyde moiety. |

| IR | Vibrational Frequencies | DFT | Identification of functional groups (C=O, C=N, C-H) and their vibrational modes. |

| UV-Vis | Electronic Transitions (λmax) | TD-DFT | Understanding the electronic structure and the nature of electronic excitations (n→π, π→π). |

This table summarizes the application of computational methods for predicting the spectroscopic properties of a molecule like 2-(Pyrazin-2-YL)acetaldehyde.

2 Pyrazin 2 Yl Acetaldehyde As a Versatile Intermediate and Building Block in Advanced Organic Synthesis

Synthesis of Pyrazine-Fused Heterocyclic Systems

2-(Pyrazin-2-yl)acetaldehyde serves as a valuable starting material for the synthesis of various pyrazine-fused heterocyclic systems. Its bifunctional nature, possessing both a reactive aldehyde group and a pyrazine (B50134) ring, allows for diverse cyclization strategies to construct complex molecular architectures.

Construction of Imidazo[1,2-a]pyrazines and Related Scaffolds

The imidazo[1,2-a]pyrazine (B1224502) core is a significant scaffold in medicinal chemistry. While direct synthesis from 2-(pyrazin-2-yl)acetaldehyde is not extensively documented, established synthetic routes for analogous structures suggest a plausible pathway. A common strategy for constructing the imidazo[1,2-a]pyrazine ring system involves the condensation of an aminopyrazine with a α-halocarbonyl compound. In a modified approach, 2-(pyrazin-2-yl)acetaldehyde can be envisioned as a key precursor.

One potential synthetic route involves the initial conversion of 2-(pyrazin-2-yl)acetaldehyde to a more reactive intermediate, such as an α-bromo-2-(pyrazin-2-yl)acetaldehyde. This intermediate can then undergo a condensation reaction with various 2-aminopyrazines. The subsequent intramolecular cyclization would lead to the formation of the desired imidazo[1,2-a]pyrazine ring system. The reaction conditions for such transformations typically involve a base to facilitate the nucleophilic attack of the amino group and subsequent cyclization.

Alternatively, a multi-component reaction approach could be employed. For instance, a reaction between a 2-aminopyrazine (B29847), 2-(pyrazin-2-yl)acetaldehyde, and an isocyanide in the presence of a suitable catalyst could potentially yield substituted imidazo[1,2-a]pyrazines in a single step. This approach aligns with modern synthetic strategies that emphasize efficiency and atom economy.

The versatility of this approach allows for the introduction of various substituents on both the pyrazine and imidazole (B134444) rings, leading to a library of diverse imidazo[1,2-a]pyrazine derivatives. The specific reaction conditions and outcomes would depend on the nature of the starting materials and the chosen synthetic strategy.

Table 1: Plausible Synthesis of Imidazo[1,2-a]pyrazine Derivatives from 2-(Pyrazin-2-yl)acetaldehyde

| Starting Material 1 | Starting Material 2 | Proposed Intermediate | Product |

| 2-(Pyrazin-2-yl)acetaldehyde | 2-Aminopyrazine | α-bromo-2-(pyrazin-2-yl)acetaldehyde | Substituted Imidazo[1,2-a]pyrazine |

| 2-(Pyrazin-2-yl)acetaldehyde | Substituted 2-Aminopyrazine | Iminium salt | Variously substituted Imidazo[1,2-a]pyrazines |

Pathways to Pyrazinones and Dihydropyrazines

2-(Pyrazin-2-yl)acetaldehyde can also serve as a precursor for the synthesis of pyrazinones and dihydropyrazines, which are important classes of heterocyclic compounds.

The synthesis of pyrazinones from 2-(pyrazin-2-yl)acetaldehyde could potentially be achieved through an oxidation reaction. Treatment of the aldehyde with a suitable oxidizing agent could lead to the formation of the corresponding pyrazin-2-ylacetic acid. Subsequent amidation and cyclization reactions could then yield the desired pyrazinone ring. The specific reagents and conditions for this transformation would need to be carefully optimized to achieve the desired product.

For the synthesis of dihydropyrazines, a reductive amination approach could be employed. The reaction of 2-(pyrazin-2-yl)acetaldehyde with an amine in the presence of a reducing agent, such as sodium borohydride (B1222165), would initially form an amino intermediate. This intermediate could then undergo an intramolecular cyclization to form a dihydropyrazine (B8608421) ring. The choice of the amine and the reaction conditions would influence the substitution pattern and the stereochemistry of the resulting dihydropyrazine.

These proposed pathways highlight the potential of 2-(pyrazin-2-yl)acetaldehyde as a versatile building block for the synthesis of a variety of pyrazine-containing heterocycles. Further research is needed to explore and optimize these synthetic routes.

Precursor for Advanced Functional Molecules and Materials

The unique chemical structure of 2-(pyrazin-2-yl)acetaldehyde, featuring both a pyrazine ring and a reactive aldehyde group, makes it an attractive precursor for the development of advanced functional molecules and materials with tailored properties.

Derivatization for Ligand Design in Coordination Chemistry

The pyrazine ring in 2-(pyrazin-2-yl)acetaldehyde contains two nitrogen atoms that can act as coordination sites for metal ions. The aldehyde group provides a handle for further derivatization, allowing for the synthesis of a wide range of polydentate ligands.

For example, Schiff base condensation of 2-(pyrazin-2-yl)acetaldehyde with various primary amines can yield a series of bidentate or tridentate ligands. The resulting imine nitrogen, along with one or both of the pyrazine nitrogens, can coordinate to a metal center, forming stable metal complexes. The electronic and steric properties of these ligands can be fine-tuned by varying the substituent on the primary amine.

Furthermore, the aldehyde functionality can be transformed into other donor groups, such as hydroxyl or carboxyl groups, through reduction or oxidation reactions. This would lead to the formation of ligands with different coordination modes and affinities for specific metal ions. The resulting coordination complexes could find applications in areas such as catalysis, sensing, and materials science.

Table 2: Potential Ligands Derived from 2-(Pyrazin-2-yl)acetaldehyde

| Derivative | Ligand Type | Potential Coordination Sites |

| Schiff base with aniline | Bidentate (N,N') | Imine nitrogen, Pyrazine nitrogen |

| Schiff base with ethylenediamine | Tetradentate (N,N',N'',N''') | Two imine nitrogens, Two pyrazine nitrogens |

| 2-(Pyrazin-2-yl)ethanol (B1348537) | Bidentate (N,O) | Pyrazine nitrogen, Hydroxyl oxygen |

| Pyrazin-2-ylacetic acid | Bidentate (N,O) | Pyrazine nitrogen, Carboxylate oxygen |

Applications in Polymer Chemistry (e.g., as a monomer for specific functionalities)

The aldehyde group of 2-(pyrazin-2-yl)acetaldehyde allows for its use as a monomer in various polymerization reactions. For instance, it can undergo condensation polymerization with other monomers containing active hydrogen atoms, such as phenols or amines, to form functional polymers.

The incorporation of the pyrazine moiety into the polymer backbone can impart specific properties to the resulting material. The pyrazine units can act as coordination sites for metal ions, leading to the formation of metallopolymers with interesting electronic, magnetic, or catalytic properties. Additionally, the nitrogen atoms in the pyrazine ring can be protonated or alkylated, allowing for the modulation of the polymer's solubility and self-assembly behavior.

The aldehyde functionality also enables the post-polymerization modification of polymers. For example, a polymer containing pendant 2-(pyrazin-2-yl)acetaldehyde units could be further functionalized by reacting the aldehyde groups with various reagents. This approach provides a versatile platform for the design of polymers with tailored functionalities for applications in areas such as drug delivery, sensors, and coatings.

Formation of Complex Scaffolds for Chemical Biology Research

2-(Pyrazin-2-yl)acetaldehyde can serve as a starting point for the synthesis of more complex molecular scaffolds for use in chemical biology research. Its bifunctional nature allows for the stepwise or convergent assembly of intricate molecular architectures. It is important to note that this section focuses on the chemical synthesis of these scaffolds, excluding any discussion of their biological activity or applications.

Through multi-step synthetic sequences, the aldehyde and pyrazine moieties can be elaborated to introduce a variety of functional groups and stereocenters. For example, the aldehyde can be a substrate for aldol (B89426) reactions, Wittig reactions, or Grignard additions to build up carbon-carbon bonds and introduce new functionalities. The pyrazine ring can be functionalized through electrophilic or nucleophilic substitution reactions, allowing for the attachment of different substituents.

This synthetic versatility enables the creation of libraries of complex molecules based on the pyrazine scaffold. These molecules can be designed to have specific shapes, sizes, and chemical properties, making them valuable tools for probing biological systems. The development of efficient and flexible synthetic routes to these complex scaffolds is a key area of research in organic chemistry.

Strategies for Constructing Structurally Diverse Libraries based on the Pyrazinyl Acetaldehyde (B116499) Core

The generation of structurally diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology, enabling the exploration of vast regions of chemical space to identify novel bioactive molecules. Diversity-oriented synthesis (DOS) provides a strategic framework for this endeavor, aiming to produce collections of compounds with high degrees of structural and stereochemical complexity from a common starting material. nih.gov 2-(Pyrazin-2-yl)acetaldehyde serves as an exceptional scaffold for DOS strategies due to the presence of two key reactive handles: the electrophilic aldehyde and the pyrazine ring, which can be further functionalized.

A primary strategy for building diverse libraries from the 2-(pyrazin-2-yl)acetaldehyde core involves its use as a key building block in various synthetic pathways where other reactants can be systematically varied. This approach, often termed a "reagent-based" diversification strategy, allows for the rapid generation of numerous analogs. By keeping the pyrazinyl acetaldehyde core constant, chemists can introduce diversity by altering the structure of coupling partners in reactions such as reductive aminations, Wittig reactions, and aldol condensations.

Multi-component reactions (MCRs) are particularly powerful tools in this context, as they allow for the introduction of multiple points of diversity in a single, efficient step. nih.gov For instance, using 2-(pyrazin-2-yl)acetaldehyde as the aldehyde component in a Ugi four-component reaction (U-4CR) allows for the variation of three other inputs: an amine, a carboxylic acid, and an isocyanide. This combinatorial approach can generate a vast library of complex α-acylamino carboxamides, each retaining the core pyrazine motif. The resulting library members exhibit significant skeletal, functional, and stereochemical diversity. nih.govresearchgate.net

The following table illustrates a hypothetical library generation using the Ugi reaction with 2-(Pyrazin-2-yl)acetaldehyde as the constant aldehyde component.

| Amine Component | Carboxylic Acid Component | Isocyanide Component | Resulting Scaffold |

| Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-Benzyl-N-(1-(pyrazin-2-yl)ethyl)-2-(tert-butylamino)-2-oxoacetamide |

| Aniline | Benzoic Acid | Cyclohexyl isocyanide | N-(1-(Pyrazin-2-yl)ethyl)-N-phenyl-2-(cyclohexylamino)-2-oxobenzamide |

| Methylamine | Propionic Acid | Benzyl isocyanide | N-Methyl-N-(1-(pyrazin-2-yl)ethyl)-2-(benzylamino)-2-oxopropanamide |

| Pyrrolidine | Formic Acid | Ethyl isocyanide | N-(1-(Pyrazin-2-yl)ethyl)-1-(ethylamino)-1-oxomethanecarboxamide |

This table is for illustrative purposes to demonstrate the diversity generated from a multi-component reaction.

Similarly, the Petasis reaction, a three-component reaction between an amine, an aldehyde, and a vinyl- or aryl-boronic acid, can be employed to generate a library of diverse allylic and benzylic amines. beilstein-journals.orgmdpi.com By varying the amine and boronic acid components, a wide array of substituted amines featuring the pyrazin-2-ylmethyl core can be synthesized, each with unique steric and electronic properties. This strategy is highly effective for creating focused libraries around a specific biological target.

Role in Multi-Component Reactions for Enhanced Synthetic Efficiency